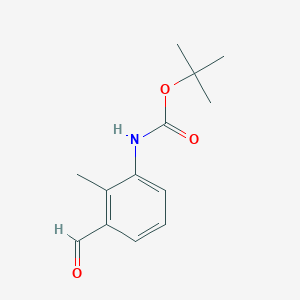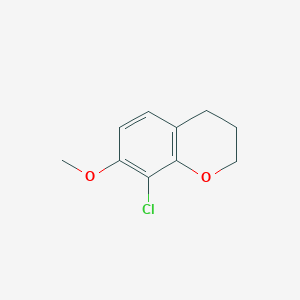
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity : A study by Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives, including (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, and assessed their antioxidant activity. The results indicated strong antioxidant properties, particularly for derivatives with hydroxyl functionalities (Sulpizio, Roller, Giester, & Rompel, 2016).
Crystal Structures and Interactions : Gomes et al. (2020) conducted a detailed structural analysis of four chalcone derivatives, including the title compound, focusing on the importance of π interactions in their structures (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).
Photophysical Investigation : Asiri et al. (2017) studied the photophysical properties of the compound, including dipole moments, photochemical and fluorescence quantum yield, demonstrating its application in determining the critical micelle concentration of certain substances (Asiri, Sobahi, Osman, & Khan, 2017).
Molecular Structure Analysis : Jasinski et al. (2011) investigated the molecular structure of the compound, emphasizing the angles and interactions within its crystal structure (Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011).
Synthesis and Characterization : Tayade and Waghmare (2016) focused on the synthesis and characterization of derivatives of the compound, contributing to the understanding of its chemical properties (Tayade & Waghmare, 2016).
Electronic Properties and Chemical Reactivity : Adole et al. (2020) explored the molecular structure, electronic properties, and chemical reactivity of a related compound, providing insights into its potential applications in various fields (Adole, Koli, Shinde, & Shinde, 2020).
Cytotoxic Properties : A study by Han et al. (2004) isolated a phenylbutenoid dimer from the rhizomes of Zingiber cassumunar, which includes a derivative of the compound, demonstrating cytotoxic properties against human cancer cell lines (Han et al., 2004).
Non-Linear Optical Properties : Singh et al. (2012) synthesized and characterized new chalcones, including derivatives of the compound, and investigated their non-linear optical properties, indicating potential applications in NLO devices (Singh, Saxena, Prasad, & Kumar, 2012).
Direcciones Futuras
Enaminone compounds and their derivatives, including “(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one”, are widely used in the field of organic chemistry and pharmaceutical chemistry . They are used as intermediates to synthesize many active drugs . In the field of anti-inflammatory and antiepileptic drug research, they play an important role . Therefore, future research could focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on these compounds.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGQAHOPUVTAQ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
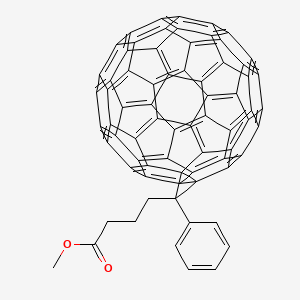
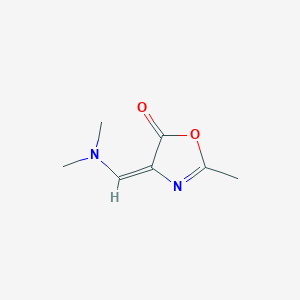
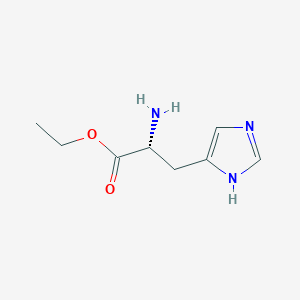


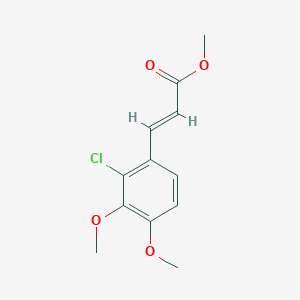
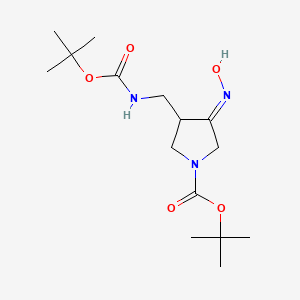

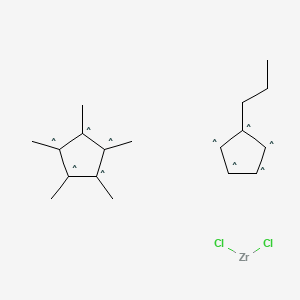

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
